molecular formula C11H9BrN2O2S B1611025 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine CAS No. 1027064-22-7

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine

Cat. No. B1611025
M. Wt: 313.17 g/mol
InChI Key: NEJQEVDIDGQGQF-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine” is a chemical compound. However, there seems to be limited information available about this specific compound1.



Synthesis Analysis

The synthesis of “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine” is not explicitly mentioned in the available resources. However, related compounds such as “4-Bromophenyl methyl sulfone” are commercially available1.



Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine” is not directly available. However, the molecular formula for a related compound, “4-Bromophenyl methyl sulfone”, is C7H7BrO2S1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine”. However, studies on similar compounds like “4-bromophenyl 4-bromobenzoate” have been conducted23.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine” are not directly available. However, a related compound, “4-Bromophenyl methyl sulfone”, is a white powder with a melting point between 99.0-105.0°C1.


Safety And Hazards

The safety and hazards associated with “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine” are not directly available in the resources.


Future Directions

The future directions for the study of “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine” are not explicitly mentioned in the available resources.


Please note that this analysis is based on the limited information available and may not fully cover “4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine”. For a more comprehensive analysis, further research and studies would be required.


properties

IUPAC Name

4-(4-bromophenyl)-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-17(15,16)11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJQEVDIDGQGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461035
Record name 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine

CAS RN

1027064-22-7
Record name 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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